[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate
CAS No.: 186347-84-2
Cat. No.: VC21112084
Molecular Formula: C38H50O13Si
Molecular Weight: 742.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186347-84-2 |
|---|---|
| Molecular Formula | C38H50O13Si |
| Molecular Weight | 742.9 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C38H50O13Si/c1-10-52(11-2,12-3)51-24-18-25-37(19-45-25,49-22(6)40)29-32(47-33(43)23-16-14-13-15-17-23)38-31(48-34(44)50-38)27(41)20(4)26(35(38,7)8)28(46-21(5)39)30(42)36(24,29)9/h13-17,24-25,27-29,31-32,41H,10-12,18-19H2,1-9H3/t24-,25+,27+,28+,29-,31-,32-,36+,37-,38+/m0/s1 |
| Standard InChI Key | PTCUIOKALRFWRM-IFDFLKNLSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H]([C@H]5[C@@]([C@H]3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)O)C)OC(=O)C)C)OC(=O)C |
| SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(C5C(C3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)O)C)OC(=O)C)C)OC(=O)C |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(C5C(C3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)O)C)OC(=O)C)C)OC(=O)C |
Introduction
Chemical Identity and Properties
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate is identified by the CAS number 186347-84-2. This complex organic molecule possesses a molecular formula of C38H50O13Si with a calculated molecular weight of 742.9 g/mol. The compound's IUPAC name describes its intricate structure with precise stereochemical configurations, essential for its potential biological activities and chemical reactivity.
The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds with complex polycyclic structures. The name systematically indicates the presence of multiple functional groups including diacetyloxy, hydroxyl, ketones (dioxo), triethylsilyloxy, and a benzoate ester, all attached to a pentacyclic core structure designated as [11.6.1.01,16.03,10.04,7]icos-13-ene. The numerical descriptors in superscript notation within the pentacyclic designation indicate the bridgehead atoms that form the complex ring system.
The presence of these various functional groups confers specific chemical properties to the molecule, including potential reactivity at the acetate, hydroxyl, and benzoate positions. The triethylsilyloxy group serves as a protecting group for a hydroxyl functionality, suggesting that this compound may represent an intermediate in a synthetic pathway rather than a final bioactive compound.
Molecular Structure and Stereochemistry
The stereochemistry of this compound is of paramount importance to its potential biological activity and is meticulously defined by its ten chiral centers at positions 1, 2, 3, 4, 7, 9, 10, 12, 15, and 16. Each of these stereocenters is designated with specific R or S configurations according to the Cahn-Ingold-Prelog priority rules, resulting in a unique three-dimensional arrangement that dictates the compound's spatial interaction with biological targets.
The core pentacyclic structure [11.6.1.01,16.03,10.04,7]icos-13-ene forms the backbone of this molecule, creating a rigid scaffold to which the various functional groups are attached. This structural rigidity is a common feature in biologically active natural products, as it positions functional groups in specific orientations necessary for molecular recognition and binding to biological targets.
Research Applications
Given its complex structure and potential biological activity, this compound could have applications in several research areas:
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Pharmaceutical development: As a lead compound or intermediate in the development of novel therapeutics, particularly in oncology
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Medicinal chemistry: As a scaffold for structure-activity relationship studies to develop more potent or selective derivatives
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Chemical biology: As a tool to investigate biological pathways and molecular targets
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Synthetic methodology: As a challenging target to develop and demonstrate new synthetic approaches
The compound's complex structure with multiple functional groups also makes it valuable for studying chemical reactivity and developing selective transformation methods in complex molecular environments.
Data Tables
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 186347-84-2 | |
| Molecular Formula | C38H50O13Si | |
| Molecular Weight | 742.9 g/mol | |
| Physical State | Not specified | - |
| Solubility | Not specified | - |
| Stereochemical Features | 10 chiral centers (1S,2S,3R,4S,7R,9S,10S,12R,15R,16S) |
Functional Groups Present
| Functional Group | Position | Number Present |
|---|---|---|
| Acetyloxy (Acetate) | 4, 12 | 2 |
| Hydroxyl | 15 | 1 |
| Triethylsilyloxy | 9 | 1 |
| Benzoate | 2 | 1 |
| Keto (Oxo) | 11, 18 | 2 |
| Ether (Trioxa) | 6, 17, 19 | 3 |
| Alkene | 13 | 1 |
| Methyl | 10, 14, 20, 20 | 4 |
Comparison with Related Compounds
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